1-Dodecanaminium, N,N,N-tridodecyl-

Description

Contextualizing 1-Dodecanaminium, N,N,N-tridodecyl- within Supramolecular and Materials Chemistry Research

The unique structure of 1-Dodecanaminium, N,N,N-tridodecyl-, with its four long dodecyl chains, positions it as a compound of significant interest in both supramolecular and materials chemistry. In supramolecular chemistry, the focus is on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional architectures. spectrabase.com Long-chain QACs, such as tetradodecylammonium bromide (a close analogue), are known to form micelles and vesicles in solution. nih.govresearchgate.net The study of these aggregation behaviors is crucial for applications in drug delivery, reaction compartmentalization, and the creation of nanostructured materials. researchgate.net

In materials chemistry, these compounds are explored for the creation of novel materials with tailored properties. For instance, long-chain QACs can act as templates or structure-directing agents in the synthesis of nanoparticles, influencing their size and morphology. chemicalbook.com They are also integral to the formation of lyotropic liquid crystals, where the molecules arrange into ordered phases in the presence of a solvent. mdpi.comrsc.org The thermal properties of these materials are of particular interest, as they can exhibit multiple phase transitions, including solid-solid mesophase transitions before melting. researchgate.net

A notable application of related long-chain QACs is in the development of polymeric materials with specific functionalities. For example, polymers containing QACs are widely investigated for their antimicrobial properties. mdpi.comresearchgate.net The length of the alkyl chains plays a crucial role in the biocidal activity of these materials. nih.gov

Methodological Paradigms for Investigating Complex Organic Salts

The characterization of complex organic salts like 1-Dodecanaminium, N,N,N-tridodecyl- and its analogues relies on a suite of advanced analytical techniques to elucidate their structure, purity, and physicochemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the alkyl chain structure and the environment of the quaternary nitrogen. spectrabase.comresearchgate.net Two-dimensional NMR techniques, such as NOESY, can reveal through-space interactions, offering insights into the conformation and aggregation of these molecules in solution. nih.gov

Mass Spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of these salts. Techniques like electrospray ionization (ESI) are particularly well-suited for analyzing these charged species. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the molecular formula. nih.gov

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is employed to study the thermal stability and phase behavior of these compounds. nd.eduyoutube.comresearchgate.nettainstruments.com TGA provides information on decomposition temperatures, while DSC can detect melting points, crystallization events, and other phase transitions, which are particularly relevant for materials applications. researchgate.netresearchgate.net

The following interactive data table summarizes key physicochemical properties for tetradodecylammonium bromide, a close and well-documented analogue of 1-Dodecanaminium, N,N,N-tridodecyl-.

| Property | Value | Source |

| Molecular Formula | C₄₈H₁₀₀BrN | sigmaaldrich.comnih.gov |

| Molecular Weight | 771.22 g/mol | sigmaaldrich.comnih.gov |

| Form | Crystals | sigmaaldrich.com |

| Melting Point | 81-84 °C (for the chloride) | sigmaaldrich.com |

| Assay | ≥99.0% | sigmaaldrich.com |

Historical Trajectories of Tridodecylammonium Research and its Derivatives

The study of quaternary ammonium (B1175870) compounds has a rich history, dating back to the early 20th century with the discovery of their biocidal properties. nih.gov The development of these compounds has progressed through several "generations," each marked by improvements in efficacy and application range. nih.gov

A significant area of research involving QACs has been in the field of phase transfer catalysis (PTC) . The concept of PTC was pioneered in the mid-20th century and has since become a vital tool in synthetic organic chemistry. acs.orgyoutube.comacs.orgwikipedia.org Phase transfer catalysts, such as quaternary ammonium salts, facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant into the other phase. wikipedia.org

The effectiveness of a QAC as a phase transfer catalyst is influenced by the length and nature of its alkyl chains. Long-chain QACs like tetradodecylammonium bromide are effective due to their high lipophilicity, which allows them to readily move into the organic phase. sigmaaldrich.com Research in this area has led to the development of a wide variety of QAC-based catalysts for numerous organic transformations. taylorandfrancis.com

The following table provides an overview of research findings on the application of long-chain QACs.

| Research Area | Compound(s) | Key Findings |

| Supramolecular Chemistry | Tetradecyltrimethylammonium bromide | Forms micelles in aqueous solution; addition of glycerol (B35011) affects micelle formation and aggregation number. nih.gov |

| Materials Science | Didecyldimethylammonium nitrate | Exhibits antibacterial and antifungal properties with potential for wood preservation. rsc.org |

| Phase Transfer Catalysis | Tetrabutylammonium (B224687) bromide | Efficiently catalyzes various organic reactions, including alkylation and oxidation. nd.edu |

| Nanoparticle Synthesis | Dodecylethyldimethylammonium bromide | Can be used as a less toxic alternative to CTAB for the synthesis of gold nanorods. wikipedia.org |

| Liquid Crystals | N,N,dialkyl dimethyl quaternary ammonium bromides | Form lamellar amphiphilic ionic liquid crystals with tetragonal symmetry. mdpi.com |

Properties

CAS No. |

45321-39-9 |

|---|---|

Molecular Formula |

C48H100N+ |

Molecular Weight |

691.3 g/mol |

IUPAC Name |

tetradodecylazanium |

InChI |

InChI=1S/C48H100N/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3/q+1 |

InChI Key |

UOBBAWATEUXIQF-UHFFFAOYSA-N |

Canonical SMILES |

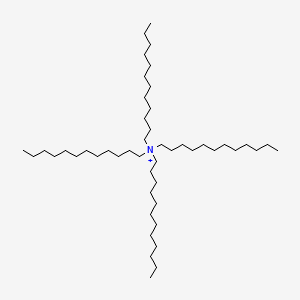

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |

Origin of Product |

United States |

Mechanistic Investigations of 1 Dodecanaminium, N,n,n Tridodecyl Behavior at Interfaces and in Solution

Elucidating Self-Assembly Dynamics and Supramolecular Organization

The amphiphilic nature of 1-Dodecanaminium, N,N,N-tridodecyl-, arising from its charged nitrogen core and extensive hydrophobic dodecyl chains, drives its spontaneous organization into supramolecular structures in solution.

Unlike typical single-chain surfactants that readily form spherical micelles, the significant steric bulk of the four dodecyl chains in 1-Dodecanaminium, N,N,N-tridodecyl- influences its aggregation behavior. The packing parameter, a geometric factor that relates the headgroup area to the volume and length of the hydrophobic tail, would be significantly different from that of simple surfactants like Dodecyltrimethylammonium (B156365) bromide. nih.gov The symmetrical, bulky nature of the tetradodecylammonium cation often leads to the formation of bilayers, which can curve and close to form vesicles.

Under controlled conditions of temperature, concentration, and ionic strength, 1-Dodecanaminium, N,N,N-tridodecyl- is expected to exhibit a rich phase behavior. In aqueous solutions, it is more likely to form vesicular structures or lamellar phases rather than simple micelles. These vesicles consist of a lipid bilayer enclosing an aqueous core, a structure favored by amphiphiles with two or more hydrocarbon chains. The stability and size of these vesicles can be tuned by altering environmental conditions.

Quaternary ammonium (B1175870) salts with long alkyl chains are known to form thermotropic liquid crystalline phases, or mesophases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. tandfonline.com The functionalization of amphiphilic quaternary ammonium salts with appropriate interacting groups is a method for producing novel liquid crystalline materials. tandfonline.com For 1-Dodecanaminium, N,N,N-tridodecyl-, the high degree of molecular order afforded by the four long, flexible dodecyl chains would likely promote the formation of smectic or cubic mesophases upon heating or in the presence of a solvent. tandfonline.comnih.gov

In smectic phases, the molecules are arranged in layers, with the long alkyl chains aligned parallel to one another. tandfonline.com The strong coulombic interactions between the quaternary ammonium headgroups and their counter-ions can lead to a high degree of order within these layers. tandfonline.com The transition from a crystalline solid to a liquid crystalline phase and finally to an isotropic liquid can be investigated using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). X-ray diffraction (XRD) is crucial for identifying the specific type of mesophase (e.g., smectic A, cubic Pm3n). nih.gov

The critical aggregation concentration (CAC) is a fundamental parameter that marks the onset of self-assembly of surfactant molecules into organized structures like micelles or vesicles. Determining the CAC is essential for understanding and utilizing the properties of 1-Dodecanaminium, N,N,N-tridodecyl-. Several methodologies can be employed for this purpose, each monitoring a different physical property of the solution that changes abruptly at the CAC.

| Methodology | Principle | Typical Observation |

| Surface Tensiometry | Measures the surface tension of the solution as a function of surfactant concentration. Surfactant monomers adsorb at the air-water interface, reducing surface tension. | Surface tension decreases with increasing concentration until the CAC is reached, after which it remains relatively constant. |

| Conductivity Measurement | Measures the electrical conductivity of the solution. The mobility of charged surfactant monomers differs from that of the larger, slower-moving charged aggregates. | A distinct change in the slope of the conductivity versus concentration plot indicates the CAC. nih.gov |

| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment. The probe preferentially partitions into the hydrophobic core of the aggregates. | A significant shift in the emission spectrum or a change in the intensity ratio of specific vibronic peaks of the probe signals the formation of a nonpolar environment, i.e., the aggregate core. nih.gov |

| Potentiometric Titration | Involves titrating the quaternary ammonium salt solution with an oppositely charged surfactant (e.g., sodium dodecyl sulfate) using an ion-selective electrode. nih.govxylemanalytics.com | An abrupt change in the electrode potential (an inflection point) marks the endpoint, which can be correlated to the concentration. nih.gov |

Probing Intermolecular Interactions and Host-Guest Chemistry

The positively charged nitrogen center and the surrounding hydrophobic alkyl chains of 1-Dodecanaminium, N,N,N-tridodecyl- enable a range of intermolecular interactions, making it a versatile component in host-guest chemistry.

The tetradodecylammonium cation can engage in various non-covalent interactions. While the primary interaction with anions is electrostatic, evidence suggests more specific and directional interactions. mdpi.com These include ion-dipole interactions and unconventional C–H···anion hydrogen bonds, where the hydrogen atoms on the carbons adjacent to the positively charged nitrogen act as hydrogen bond donors. mdpi.com

Its interactions are not limited to small anions. The large, lipophilic exterior allows for significant van der Waals forces and hydrophobic interactions with macromolecules. nih.gov For instance, quaternary ammonium groups can interact with the aromatic rings of amino acid residues like tryptophan and tyrosine in proteins through cation-π interactions. nih.gov These non-covalent forces are crucial in applications such as the use of quaternary ammonium salts to solubilize membrane proteins or as phase-transfer catalysts. nih.gov

| Interaction Type | Description | Interacting Partner Example |

| Electrostatic (Ion-Ion) | Strong, non-directional attraction between the cationic nitrogen center and an anionic species. | Chloride (Cl⁻), Bromide (Br⁻), Nitrate (NO₃⁻) |

| Ion-Dipole | Attraction between the cationic charge and a polar molecule. | Water, Carbonyl groups in macromolecules. nih.gov |

| C–H···Anion Hydrogen Bonding | Weak, directional interaction between acidic C-H groups alpha to the nitrogen and an anion. | Enolates, Halides. mdpi.com |

| van der Waals Forces | Weak, short-range forces arising from temporary dipoles in the long dodecyl chains. | Hydrophobic pockets of proteins, other nonpolar molecules. nih.gov |

| Hydrophobic Interactions | The tendency of the nonpolar dodecyl chains to aggregate in aqueous solution to minimize contact with water. | Lipid bilayers, nonpolar polymers. |

| Cation-π Interactions | Attraction between the quaternary ammonium cation and the electron-rich face of an aromatic ring. | Tryptophan or Tyrosine residues in proteins. nih.gov |

1-Dodecanaminium, N,N,N-tridodecyl- does not typically act as a direct ligand to metal ions in the same way as amines or phosphines. Instead, its primary role in coordination chemistry is that of a bulky, charge-balancing counter-ion for anionic metal complexes. nih.gov Its large size and lipophilic nature are highly effective in stabilizing large, negatively charged coordination complexes, facilitating their crystallization from solution.

The use of bulky tetraalkylammonium cations like tetrabutylammonium (B224687) is well-established for the synthesis and stabilization of unusual metal complexes, including high-oxidation-state species and large polynuclear clusters. nih.govnih.gov For example, the presence of tetraalkylammonium cations in solution can influence the coordination environment of metal ions, promoting the formation of anionic halo-complexes which then precipitate as salts. nih.gov The non-covalent interactions between the cation's alkyl chains and the ligands of the metal complex can also play a role in the assembly and packing of the final crystal lattice. nih.gov

| Metal Center | Anionic Complex Example | Role of Quaternary Ammonium Cation |

| Cobalt (Co) | [CoCl₄]²⁻ | Charge balance, facilitates isolation and crystallization. |

| Copper (Cu) | [CuCl₄]²⁻ | Stabilizes the anionic complex in organic solvents. |

| Neptunium (Np) | [NpVIO₂Cl₄]²⁻ | Stabilizes higher oxidation states through ion association and enhanced ligand coordination. nih.gov |

| Zinc (Zn) | [Zn₄(L)₆]⁸⁺ (where L is a complex ligand) | Acts as the counter-ion for large, cationic coordination cages. nih.gov |

Solvation Dynamics in Diverse Solvent Systems

The solvation dynamics of 1-Dodecanaminium, N,N,N-tridodecyl-, a large tetraalkylammonium cation, in various solvent systems are governed by the interplay of ion-solvent interactions, solvent structure, and the significant steric hindrance and hydrophobicity imparted by the four long dodecyl chains. While direct experimental studies on the solvation dynamics of this specific cation are scarce, valuable insights can be drawn from studies on analogous tetraalkylammonium salts with varying alkyl chain lengths.

In polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724), the solvation of tetraalkylammonium cations is primarily driven by ion-dipole interactions between the positively charged nitrogen center and the negative end of the solvent dipole. However, for a cation as large as 1-Dodecanaminium, N,N,N-tridodecyl-, the extensive alkyl chains create a significant nonpolar microenvironment around the cationic headgroup. This leads to a complex solvation shell structure where the solvent molecules' orientation is influenced by both the charge of the cation and the hydrophobic nature of the surrounding alkyl chains.

Studies on deep eutectic solvents (DESs) composed of ethylene (B1197577) glycol and tetraalkylammonium bromide salts have shown that as the alkyl chain length of the cation increases, the interaction between the anion and the hydrogen bond donor (ethylene glycol) is enhanced. nih.gov This suggests that in protic solvents, the long alkyl chains of 1-Dodecanaminium, N,N,N-tridodecyl- may promote stronger interactions between the counter-ion and the solvent molecules.

The dynamics of solvent relaxation around a solute like 1-Dodecanaminium, N,N,N-tridodecyl- are expected to occur on multiple timescales. Ultrafast (femtosecond to picosecond) dynamics likely involve the initial, localized response of solvent molecules in the immediate vicinity of the charged nitrogen core. Slower (nanosecond) dynamics would then be associated with the larger-scale reorientation of the solvent molecules and the flexible dodecyl chains. For tetraalkylammonium bromide-based DESs, a sub-picosecond component and a slower component (180–475 ps) in the solvent response function have been observed, with the slower component being highly dependent on the viscosity of the medium.

The choice of solvent significantly impacts the aggregation behavior of long-chain quaternary ammonium salts. In aqueous solutions containing organic co-solvents, the critical aggregation concentration (CAC) of compounds like 1-dodecyl-3-methylimidazolium (B1224283) bromide tends to increase with a higher concentration of the organic additive. This is attributed to the favorable interactions between the alkyl chains and the mixed solvent, which makes the formation of aggregates less favorable.

| Solvent System | Expected Primary Solvation Driver | Influence of Dodecyl Chains |

| Polar Aprotic (e.g., DMF, Acetonitrile) | Ion-dipole interactions with the N+ center. | Creation of a nonpolar microenvironment, influencing solvent orientation around the cation. |

| Protic (e.g., Alcohols, Water) | Ion-dipole and hydrogen bonding interactions. | Enhanced counter-ion-solvent interactions and potential for hydrophobic hydration. |

| Nonpolar (e.g., Toluene, Hexane) | Weak van der Waals forces. | High solubility due to the lipophilic nature of the dodecyl chains, leading to ion-pairing and aggregation. |

| Deep Eutectic Solvents (DESs) | Complex interplay of ion-dipole, hydrogen bonding, and van der Waals forces. | Increased interaction between the anion and the hydrogen bond donor component of the DES. |

Kinetic and Thermodynamic Studies of Formation and Transformation Pathways

The primary route for the formation of 1-Dodecanaminium, N,N,N-tridodecyl- is the Menschutkin reaction, which involves the nucleophilic substitution of an alkyl halide by a tertiary amine. tue.nlwikipedia.org In the case of 1-Dodecanaminium, N,N,N-tridodecyl-, this would typically involve the reaction of tridodecylamine (B85476) with a dodecyl halide.

The kinetics of the Menschutkin reaction are well-established to be second-order, with the rate dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nlsciensage.info The reaction proceeds via a single transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-halide bond. tue.nl

The solvent plays a crucial role in the kinetics of the Menschutkin reaction. Polar solvents are known to accelerate the reaction by stabilizing the polar transition state more effectively than the less polar reactants. wikipedia.org However, for reactants with very long alkyl chains like tridodecylamine and dodecyl halide, the solubility in highly polar solvents may be limited, necessitating the use of less polar or mixed solvent systems.

The nature of the leaving group on the alkyl halide also significantly influences the reaction rate, with the typical order of reactivity being I > Br > Cl. wikipedia.org The steric hindrance around the nitrogen atom of the tertiary amine and the carbon atom of the alkyl halide can also affect the reaction rate, with increased steric bulk generally leading to slower reaction rates. Given the four long dodecyl chains, steric effects are a significant consideration for the formation of 1-Dodecanaminium, N,N,N-tridodecyl-.

Thermodynamic data for the formation of long-chain tetraalkylammonium salts indicate that the process is generally exothermic. The enthalpy of formation becomes more negative with increasing alkyl chain length, suggesting stronger van der Waals interactions in the resulting salt.

| Parameter | Influence on Formation of 1-Dodecanaminium, N,N,N-tridodecyl- |

| Solvent Polarity | Higher polarity generally accelerates the reaction by stabilizing the transition state. However, solubility of the long-chain reactants must be considered. |

| Leaving Group (Halide) | Reactivity follows the order I > Br > Cl. |

| Temperature | Increased temperature generally leads to a higher reaction rate, following the Arrhenius equation. |

| Steric Hindrance | The bulky dodecyl groups on both the amine and alkyl halide can sterically hinder the reaction, potentially leading to slower kinetics compared to smaller analogues. |

Reaction Mechanism Studies in Non-Aqueous and Supercritical Media

In non-aqueous media, particularly those of low polarity, the behavior of 1-Dodecanaminium, N,N,N-tridodecyl- is dominated by ion-pairing and aggregation. The large, nonpolar alkyl chains lead to high solubility in organic solvents, where the cation and its counter-ion exist as ion pairs. The nature of these ion pairs can range from tight, contact ion pairs in very nonpolar solvents to solvent-separated ion pairs in more polar non-aqueous media. The formation of larger aggregates is also possible, especially at higher concentrations. rsc.org

1-Dodecanaminium, N,N,N-tridodecyl- can function as a phase-transfer catalyst (PTC) in biphasic (e.g., aqueous-organic) systems. Its high lipophilicity, due to the four dodecyl chains, makes it an effective carrier for transporting anionic reactants from an aqueous phase into an organic phase where the reaction with a substrate occurs. researchgate.net The efficiency of a phase-transfer catalyst is often related to the length of its alkyl chains; longer chains enhance solubility in the organic phase, which can improve catalytic activity up to a certain point.

In supercritical fluids, such as supercritical carbon dioxide (scCO₂), 1-Dodecanaminium, N,N,N-tridodecyl- is expected to exhibit unique behavior. While scCO₂ is a nonpolar solvent, its solvating power can be tuned by varying the pressure and temperature. The long alkyl chains of the cation would enhance its solubility in scCO₂. Research on the use of quaternary ammonium salts in scCO₂ has shown their potential as catalysts for reactions such as the synthesis of cyclic carbonates from CO₂ and epoxides. The mechanism in such a system involves the activation of the epoxide by the cation and the subsequent nucleophilic attack by the counter-ion. The efficiency of this process can be influenced by the alkyl chain length of the quaternary ammonium salt.

Studies on the electroreduction of CO₂ in aprotic media have indicated that the length of the alkyl chains on the tetraalkylammonium cation of the supporting electrolyte affects the reaction onset potential and the strength of the ion pairing with the electrogenerated CO₂ radical anion. researchgate.net This suggests that in electrochemical applications in non-aqueous media, the long dodecyl chains of 1-Dodecanaminium, N,N,N-tridodecyl- would significantly influence the structure of the electrochemical double layer and the kinetics of electron transfer reactions.

| Medium | Key Mechanistic Features of 1-Dodecanaminium, N,N,N-tridodecyl- |

| Non-Aqueous (Low Polarity) | - Strong tendency for ion-pairing and aggregation. - Functions as a phase-transfer catalyst due to high lipophilicity. |

| Supercritical CO₂ | - Enhanced solubility due to long alkyl chains. - Potential as a catalyst, with the mechanism influenced by the tunable properties of the supercritical fluid. |

| Aprotic Electrolytes (for Electrochemistry) | - Significant influence on the electrochemical double layer structure. - Affects ion-pairing with electrogenerated species and electron transfer kinetics. |

Computational and Theoretical Modeling of 1 Dodecanaminium, N,n,n Tridodecyl Architectures and Dynamics

Quantum Mechanical Calculations for Electronic Structure Analysis and Conformational Landscapes

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. For a molecule as complex as 1-Dodecanaminium, N,N,N-tridodecyl-, these methods offer insights into its conformational preferences and electronic distribution, which are the primary determinants of its macroscopic behavior.

A DFT optimization of the 1-Dodecanaminium, N,N,N-tridodecyl- cation would likely reveal a tetrahedral arrangement of the four dodecyl chains around the central nitrogen atom. The long, flexible alkyl chains would adopt various conformations to minimize steric hindrance. The calculated bond lengths and angles would be consistent with those of other saturated hydrocarbons and quaternary ammonium (B1175870) salts. For instance, the C-N-C bond angles would be close to the ideal tetrahedral angle of 109.5 degrees, with slight distortions due to the steric bulk of the dodecyl groups. The C-C bond lengths within the alkyl chains would be in the typical range of 1.53-1.54 Å, and the C-H bond lengths would be around 1.09 Å.

| Parameter | Predicted Value Range |

| C-N-C Bond Angle | 108-111° |

| C-C Bond Length | 1.53-1.54 Å |

| C-H Bond Length | ~1.09 Å |

| N-C Bond Length | ~1.50 Å |

This interactive table presents predicted geometric parameters for 1-Dodecanaminium, N,N,N-tridodecyl- based on typical values from DFT calculations of similar molecules.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous description of the electronic structure. rsc.org These calculations are crucial for understanding the electrostatic potential and charge distribution of 1-Dodecanaminium, N,N,N-tridodecyl-, which govern its interactions with other molecules and its self-assembly behavior.

The positive charge of the 1-Dodecanaminium, N,N,N-tridodecyl- cation is localized primarily on the central nitrogen atom. However, the surrounding four dodecyl chains create a large, nonpolar shield around this positive charge. An ab initio calculation of the molecular electrostatic potential (MEP) surface would visualize this charge distribution. The MEP would show a region of high positive potential concentrated around the nitrogen core, which rapidly diminishes and becomes negative (electron-rich) along the hydrocarbon chains. This charge distribution is key to its function as a phase transfer catalyst, where the lipophilic exterior allows it to be soluble in organic phases while the cationic center can interact with anions.

| Region of Molecule | Predicted Electrostatic Potential |

| Central Nitrogen Atom | Highly Positive |

| Proximal Methylene (B1212753) Groups | Slightly Positive |

| Distal Alkyl Chain | Neutral to Slightly Negative |

This interactive table summarizes the expected electrostatic potential distribution across the 1-Dodecanaminium, N,N,N-tridodecyl- cation as would be determined by ab initio calculations.

Molecular Dynamics Simulations of Self-Organized Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. researchgate.net For a surfactant like 1-Dodecanaminium, N,N,N-tridodecyl-, MD simulations can provide detailed insights into its self-assembly into larger structures and its behavior at interfaces. rsc.org

While typical single-chain or double-chain quaternary ammonium surfactants readily form micelles in aqueous solutions, the unique structure of 1-Dodecanaminium, N,N,N-tridodecyl- with its four long alkyl chains would likely lead to different aggregation behavior. nih.gov166.62.7 Due to significant steric hindrance from the four bulky dodecyl groups, the formation of conventional spherical or cylindrical micelles might be less favorable. Instead, it is plausible that this molecule would self-assemble into bilayer structures, potentially forming vesicles.

MD simulations could be employed to investigate this self-assembly process. nih.gov By simulating a system of 1-Dodecanaminium, N,N,N-tridodecyl- cations and their counter-ions in water, one could observe their aggregation dynamics. It is hypothesized that the hydrophobic dodecyl chains would aggregate to minimize contact with water, while the charged head groups would be exposed to the aqueous phase, leading to the formation of lamellar structures or vesicles. nih.govmdpi.com

The behavior of 1-Dodecanaminium, N,N,N-tridodecyl- at interfaces is critical for its applications, such as in surface modification and phase transfer catalysis. MD simulations can model the adsorption and orientation of these molecules at solid-liquid and liquid-liquid interfaces. nih.gov

At a solid-liquid interface, such as a mineral surface in contact with an organic solvent, the surfactant molecules would likely adsorb with their cationic heads interacting with any negative charges on the solid surface, and their long alkyl chains extending into the organic phase. This would create a hydrophobic layer on the solid surface. At a liquid-liquid interface, for example, between water and an organic solvent, the surfactant would orient itself with the charged head in the aqueous phase and the hydrophobic tails in the organic phase, thereby reducing the interfacial tension. nih.gov

The aggregation number, which is the number of surfactant molecules in a self-assembled aggregate, and the morphology of these aggregates are key parameters that determine the properties of a surfactant solution. rsc.org For 1-Dodecanaminium, N,N,N-tridodecyl-, predicting these properties is challenging due to its complex structure.

While experimental techniques can determine these properties, computational methods like MD simulations and quantitative structure-activity relationship (QSAR) models can provide predictive insights. nih.govrsc.org Given the bulky nature of the four dodecyl chains, it is expected that the aggregation numbers for any potential micellar structures would be relatively low compared to single-chain surfactants. However, if vesicles are formed, the number of molecules involved could be quite large. MD simulations can directly predict these aggregation numbers by observing the equilibrium structures formed during the simulation. mdpi.com The morphology of the aggregates, whether they are spherical, rod-like, or vesicular, can also be directly visualized from the simulation trajectories. nih.govnih.gov

| Surfactant Type | Typical Aggregation Morphology | Predicted Aggregation Number Range |

| Single-Chain Quaternary Ammonium Surfactants | Spherical or Rod-like Micelles | 50-150 |

| Double-Chain Quaternary Ammonium Surfactants | Vesicles, Bilayers | High (Varies with vesicle size) |

| 1-Dodecanaminium, N,N,N-tridodecyl- | Predicted: Vesicles or Bilayers | High (Varies with vesicle size) |

This interactive table compares the likely aggregation behavior of 1-Dodecanaminium, N,N,N-tridodecyl- with that of simpler quaternary ammonium surfactants, based on principles of surfactant self-assembly.

Predictive Modeling of Supramolecular Interactions and Complex Formation

Predictive modeling of 1-Dodecanaminium, N,N,N-tridodecyl- focuses on understanding how this bulky cation interacts with itself, with counter-ions, and with solvent molecules to form larger, ordered structures known as supramolecular assemblies. These interactions are primarily non-covalent and include van der Waals forces, electrostatic interactions, and hydrophobic effects.

Molecular dynamics (MD) simulations are a cornerstone of predictive modeling for such systems. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. To accurately model 1-Dodecanaminium, N,N,N-tridodecyl-, a precise force field is required. A force field is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. For large organic cations, force fields like AMBER or CHARMM are often employed and may be specifically parameterized to accurately capture the behavior of the long dodecyl chains and the charged quaternary ammonium headgroup.

The primary interactions governing the complex formation of 1-Dodecanaminium, N,N,N-tridodecyl- are:

Hydrophobic Interactions: The four long dodecyl chains are hydrophobic and will tend to aggregate in aqueous environments to minimize their contact with water molecules. This is a major driving force for self-assembly.

Electrostatic Interactions: The positively charged nitrogen atom of the quaternary ammonium group will interact strongly with negatively charged counter-ions (e.g., halides) and the polar solvent molecules.

Van der Waals Forces: These are attractive forces that exist between all atoms and are particularly significant for the long, flexible alkyl chains.

Through MD simulations, it is possible to calculate key thermodynamic and structural properties that predict the stability and geometry of the resulting supramolecular complexes. For instance, the potential of mean force (PMF) can be calculated to determine the free energy profile of two or more interacting 1-Dodecanaminium, N,N,N-tridodecyl- cations, revealing the most stable arrangements.

| Interaction Type | Predicted Energy Contribution (kJ/mol) | Key Influencing Factors |

| Hydrophobic (per chain) | -20 to -30 | Solvent polarity, temperature |

| Electrostatic (cation-anion) | -150 to -250 | Dielectric constant of the medium, ion size |

| Van der Waals (inter-chain) | -5 to -15 | Chain length, packing density |

Note: The data in this table is illustrative and based on general principles of molecular interactions for similar long-chain quaternary ammonium salts. Specific values for 1-Dodecanaminium, N,N,N-tridodecyl- would require dedicated simulation studies.

Coarse-Grained Models for Large-Scale Self-Assembly Phenomena

While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small systems and short timescales. To study the large-scale self-assembly of 1-Dodecanaminium, N,N,N-tridodecyl- into structures like micelles, vesicles, or liquid crystals, which can involve thousands or even millions of molecules and occur over microseconds or longer, a more efficient approach is needed. This is where coarse-grained (CG) modeling comes into play.

In a CG model, groups of atoms are represented as single "beads" or "superatoms." This simplification significantly reduces the number of particles in the system, allowing for simulations that can span much larger length and time scales. The interactions between these CG beads are parameterized to reproduce certain properties of the all-atom system, such as its structural distribution functions or thermodynamic properties.

For a molecule like 1-Dodecanaminium, N,N,N-tridodecyl-, a common CG strategy would be to represent the central quaternary ammonium group as one bead and then group several methylene units of each dodecyl chain into a series of beads. The Martini force field is a popular choice for such coarse-graining, as it provides a systematic framework for parameterizing interactions for a wide range of organic molecules.

Using CG MD simulations, researchers can investigate phenomena such as:

Critical Micelle Concentration (CMC): The concentration at which the surfactant molecules begin to form micelles. CG simulations can predict the CMC by observing the spontaneous aggregation of the molecules at different concentrations.

Micelle Morphology: The shape and size of the aggregates that form, which can be spherical, cylindrical, or more complex structures depending on factors like concentration, temperature, and the presence of salts.

Formation of Bilayers and Vesicles: At higher concentrations, these molecules can self-assemble into bilayers, which can then close to form vesicles. CG simulations can model this process and predict the properties of the resulting membranes.

| Coarse-Graining Level | Number of Beads per Molecule | Typical Simulation Timescale | Observable Phenomena |

| Fine-Grained (All-Atom) | ~200 | Nanoseconds | Local dynamics, detailed interactions |

| Moderate Coarse-Graining | 10 - 15 | Microseconds | Micelle formation and dynamics |

| High Coarse-Graining | 4 - 5 | Milliseconds | Vesicle formation, large-scale phase behavior |

Note: The data in this table is illustrative and represents typical values for coarse-grained simulations of large surfactant molecules. The specific mapping and resulting timescales for 1-Dodecanaminium, N,N,N-tridodecyl- would depend on the chosen CG model and simulation parameters.

The development and application of these computational models are crucial for advancing our understanding of the behavior of 1-Dodecanaminium, N,N,N-tridodecyl- and for designing new materials and applications based on its self-assembly properties.

Role of 1 Dodecanaminium, N,n,n Tridodecyl in Advanced Materials Science Research and Engineering Principles

Template-Directed Synthesis of Nanostructured Materials

As a large cationic surfactant, 1-Dodecanaminium, N,N,N-tridodecyl- plays a crucial role as a structure-directing agent (SDA), guiding the organization of inorganic precursors into highly ordered nanoscale architectures.

In the synthesis of mesoporous materials, 1-Dodecanaminium, N,N,N-tridodecyl- (commonly as its bromide salt, TDAB or TTAB) is often employed as a co-surfactant alongside primary templating agents like hexadecyltrimethylammonium bromide (CTAB). mdpi.com Its bulky nature allows it to modify the packing of micelles, which serve as the template for the condensing silica (B1680970) or metal oxide network (e.g., from tetraethyl orthosilicate, TEOS). This co-templating strategy influences the final properties of the nanostructured material. For instance, in the electrochemical synthesis of gold nanorods, TDAB is used as a co-surfactant with CTAB to create the elongated micellar templates necessary for anisotropic growth. rsc.orgnih.gov Similarly, it has been used in the synthesis of silica nanoparticles within elastomer matrices, where it influences particle size and surface properties. techconnect.org

Table 1: Role of 1-Dodecanaminium, N,N,N-tridodecyl- Salts in Nanomaterial Synthesis

| Application | Role of Compound | Associated Materials | Primary Template/Surfactant | Resulting Nanostructure | Reference |

|---|---|---|---|---|---|

| Electrochemical Synthesis | Co-surfactant | Gold | Hexadecyltrimethylammonium bromide (CTAB) | Gold Nanorods | rsc.org |

| Sol-Gel Synthesis | Dispersant/Modifier | Silica | - | Silica Nanoparticles | techconnect.org |

Large tetraalkylammonium ions are well-established as organic structure-directing agents (SDAs) that guide the crystallization of specific zeolite framework topologies from silicate (B1173343) or aluminosilicate (B74896) gels. researchgate.net The size and shape of the cation are critical in templating the void spaces (cages and channels) within the crystalline microporous structure. While smaller tetraalkylammonium ions are common, larger ions like 1-Dodecanaminium, N,N,N-tridodecyl- are explored for their potential to direct the formation of zeolites with extra-large pores. researchgate.netresearchgate.net

In the context of Metal-Organic Frameworks (MOFs), the role of 1-Dodecanaminium, N,N,N-tridodecyl- appears to be different. Current research does not prominently feature it as a primary structure-directing agent for MOF crystallization. Instead, its salts are incorporated into MOF-based devices as a functional component. For example, in the development of electrochemical sensors, a salt like tetradodecylammonium-tetrakis(4-chlorophenyl)borate is added to a MOF-containing membrane. bris.ac.ukmdpi.com Here, the compound acts as a hydrophobic electrolyte, improving the conductivity and electrochemical performance of the final sensor, rather than templating the MOF structure itself. bris.ac.ukresearchgate.netscribd.com

Interfacial Engineering for Functional Surfaces and Coatings

The amphiphilic nature of 1-Dodecanaminium, N,N,N-tridodecyl- makes it an effective agent for modifying the properties of surfaces and interfaces. Its long alkyl chains create a nonpolar, hydrophobic interface, while the charged headgroup can interact with specific substrates.

A key application of this compound is in rendering surfaces hydrophobic. Research on perovskite solar cells (PSCs) has shown that a post-surface treatment with tetradodecylammonium bromide (TDDAB) forms a hydrophobic capping layer on the perovskite film. acs.orgnih.govresearchgate.net This layer physically protects the sensitive underlying material from moisture. The effectiveness of this modification is quantified by the change in the water contact angle, a direct measure of wettability. The TDDAB-treated surface exhibited a significantly increased water contact angle, demonstrating a shift to a hydrophobic state. acs.orgnih.govresearchgate.net This surface passivation also helps to suppress defects, improving the solar cell's efficiency and long-term stability. acs.orgnih.govresearchgate.net Similar effects are noted in silica synthesis, where its use as a dispersant leads to a more hydrophobic silica surface. techconnect.org

Table 2: Wettability Modification of Perovskite Film with Tetradodecylammonium Bromide (TDDAB)

| Surface Treatment | Water Contact Angle (°) | Surface Property | Application Benefit | Reference |

|---|---|---|---|---|

| Untreated Perovskite Film | Not Specified | Less Hydrophobic | Prone to moisture degradation | acs.orgnih.govresearchgate.net |

The surfactant properties of 1-Dodecanaminium, N,N,N-tridodecyl- are utilized to stabilize colloidal systems that are otherwise immiscible or prone to aggregation. In the synthesis of palladium nanoparticles, tetradodecylammonium bromide (TDABr) is used as a stabilizer in inverse microemulsion systems. acs.org It forms a protective layer around the nascent nanoparticles, preventing them from clumping together and precipitating out of the dispersion medium. This stabilization is crucial for controlling particle size and maintaining a high surface area for catalytic applications. researchgate.netacs.org The compound effectively creates stable dispersions of metal nanoparticles in organic solvents, a critical step for their use in homogeneous and heterogeneous catalysis. acs.org

Development of Hybrid Organic-Inorganic Architectures for Research Applications

1-Dodecanaminium, N,N,N-tridodecyl- is a valuable component in the construction of hybrid materials, where organic and inorganic components are combined to achieve synergistic properties not available in either component alone.

The previously mentioned application in perovskite solar cells is a prime example of a hybrid architecture. The TDDAB molecules form a 2D organic capping layer on the 3D inorganic perovskite surface, creating a 2D/3D hybrid heterostructure. acs.orgnih.govresearchgate.net This organic-inorganic interface is critical for passivating defects and enhancing device performance and stability. acs.orgnih.govresearchgate.net

Another significant area is in the development of advanced sensors. Lipid/polymer membranes incorporating tetradodecylammonium bromide (TDAB) have been engineered for use in taste sensors. nih.govmdpi.com In these systems, the compound is a key component of a plasticized PVC membrane that selectively interacts with target molecules. nih.gov Similarly, salts of 1-Dodecanaminium, N,N,N-tridodecyl- are included in MOF-based membranes for electrochemical sensors to enhance performance by acting as a lipophilic background electrolyte or ion-exchanger. mdpi.commdpi.commdpi.com These hybrid membranes combine the processability of the polymer, the selective binding or catalytic properties of the MOF or other active components, and the essential interfacial properties imparted by the tetradodecylammonium salt.

Application in Advanced Separation Process Research and Membrane Science

The unique chemical structure of 1-Dodecanaminium, N,N,N-tridodecyl-, a quaternary ammonium (B1175870) salt characterized by four long alkyl (dodecyl) chains, positions it as a compound of significant interest in the fields of advanced separation process research and membrane science. Its high lipophilicity and cationic nature are key attributes that enable its application in various separation methodologies. While direct research on this specific compound is limited, the principles of its application can be understood by examining studies on structurally similar long-chain quaternary ammonium salts. These compounds are instrumental in processes that rely on the selective transfer of chemical species between two immiscible liquid phases or across a membrane barrier.

Role in Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction, or solvent extraction, is a widely used separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase. Quaternary ammonium salts, such as 1-Dodecanaminium, N,N,N-tridodecyl-, function as phase-transfer catalysts or extractants, particularly for anionic species. The positively charged nitrogen atom can form an ion pair with a target anion in the aqueous phase, and the surrounding long alkyl chains facilitate the transfer of this ion pair into the organic phase.

The general mechanism for the extraction of an anion (A⁻) by a quaternary ammonium salt (Q⁺X⁻) can be represented by the following equilibrium:

Q⁺X⁻(org) + A⁻(aq) ⇌ Q⁺A⁻(org) + X⁻(aq)

Here, (org) and (aq) denote the organic and aqueous phases, respectively. The efficiency of this extraction process is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the temperature.

Research on analogous quaternary ammonium salts provides insights into the potential applications of 1-Dodecanaminium, N,N,N-tridodecyl-. For instance, studies on the extraction of metal cyanide complexes, which are anionic, have demonstrated the effectiveness of long-chain quaternary ammonium salts. In one such study, dodecyltrimethylammonium (B156365) bromide was used for the solvent extraction of palladous cyanide (Pd(CN)₄²⁻) from an alkaline cyanide solution. asianpubs.org The results indicated that the extraction percentage of the palladous cyanide complex increased with an increasing concentration of the dodecyltrimethylammonium bromide. asianpubs.org

Table 1: Effect of Dodecyltrimethylammonium Bromide Concentration on Pd(CN)₄²⁻ Extraction

| Dodecyltrimethylammonium Bromide Conc. (mol L⁻¹) | Extraction Percentage (%) |

|---|---|

| 0.002 | ~70 |

| 0.004 | ~85 |

| 0.006 | ~95 |

| 0.008 | >98 |

This table is generated based on data for dodecyltrimethylammonium bromide, a related but structurally different compound, to illustrate the principle of concentration effects in liquid-liquid extraction. asianpubs.org

Similarly, other research has explored the use of tetrabutylammonium (B224687) bromide, in combination with decanoic or oleic acid, to form a hydrophobic deep eutectic solvent for the extraction of heavy metal ions like Cr(VI) from water. bohrium.comresearchgate.net The high lipophilicity of a compound like 1-Dodecanaminium, N,N,N-tridodecyl-, with its four dodecyl chains, would theoretically enhance its efficiency as an extractant in nonpolar organic solvents for highly lipophilic anions. The long alkyl chains would ensure a strong affinity for the organic phase, thereby driving the extraction equilibrium towards the formation of the ion pair in the organic phase.

Facilitated Transport Mechanisms in Membrane Separations

In membrane science, 1-Dodecanaminium, N,N,N-tridodecyl- and similar quaternary ammonium salts can act as carriers in facilitated transport systems. Facilitated transport membranes, such as polymer inclusion membranes (PIMs) and supported liquid membranes (SLMs), incorporate a carrier molecule that selectively binds to a target solute and transports it across the membrane. This mechanism can significantly enhance both the flux and selectivity of the separation process.

The role of the quaternary ammonium salt in this context is to act as an ionophore, binding to a target anion on the feed side of the membrane, diffusing across the membrane as an ion-pair complex, and releasing the anion on the permeate side. This process is often driven by a concentration gradient or a counter-flow of another ion.

The transport of anions through such a membrane can be conceptualized in the following steps:

Interfacial Association: The quaternary ammonium carrier (Q⁺) at the feed-side interface of the membrane forms an ion pair with the target anion (A⁻).

Diffusion: The Q⁺A⁻ complex diffuses across the membrane phase.

Interfacial Dissociation: At the permeate-side interface, the complex dissociates, releasing the anion A⁻ into the receiving solution.

Carrier Regeneration: The free carrier Q⁺ diffuses back across the membrane to the feed side to repeat the cycle.

Research into synthetic anion transporters has highlighted the importance of molecular structure in achieving selective transport. nih.govmdpi.com While not specifically focused on 1-Dodecanaminium, N,N,N-tridodecyl-, these studies show that receptors can be designed to facilitate the transport of specific anions like chloride across lipid bilayers. nih.govmdpi.com Quaternary ammonium compounds are a key component in many such systems.

In the context of PIMs, which are gaining traction as a stable and efficient membrane separation technology, quaternary ammonium salts like Aliquat 336 (a mixture of methyl-trioctyl/decylammonium chloride) have been successfully used as carriers. researchgate.net These membranes have shown effectiveness in the transport of metal ions like Cr(VI). researchgate.net The long-term stability and performance of PIMs are active areas of research, with a focus on preventing the leaching of the carrier from the membrane matrix. researchgate.net The highly hydrophobic nature of 1-Dodecanaminium, N,N,N-tridodecyl- would likely contribute positively to its retention within a polymer matrix, potentially leading to more stable and durable membranes.

Table 2: Representative Anion Transport Data Using a Synthetic Carrier in a Supported Liquid Membrane

| Transported Salt | Carrier | Membrane Solvent | Initial Flux (mol m⁻² s⁻¹) |

|---|---|---|---|

| Tetrapropylammonium Chloride | Uranyl Salophene derivative | o-NPOE | Varies with carrier concentration |

This table is based on data for a different carrier system to illustrate the principles of facilitated transport of salts across a supported liquid membrane (SLM). nih.govresearchgate.net o-NPOE is 2-nitrophenyl octyl ether.

The study of such systems reveals that the transport is typically diffusion-limited and can be described by parameters such as the diffusion coefficient within the membrane and the extraction constant at the interface. nih.govresearchgate.net The choice of the quaternary ammonium salt, with its specific alkyl chain length and resulting lipophilicity, is crucial in optimizing these parameters for a given separation task.

Advanced Analytical Methodologies for the Characterization and Quantitation of 1 Dodecanaminium, N,n,n Tridodecyl in Complex Research Matrices

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and in-depth impurity analysis of 1-Dodecanaminium, N,N,N-tridodecyl-. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for identifying the parent compound and any related impurities with a high degree of confidence. nih.govacs.org

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Given the ionic and non-volatile nature of 1-Dodecanaminium, N,N,N-tridodecyl-, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are essential for its analysis. creative-proteomics.comresearchgate.net

Electrospray Ionization (ESI) is particularly well-suited for analyzing 1-Dodecanaminium, N,N,N-tridodecyl- from liquid solutions. creative-proteomics.com As the compound is already in an ionic state, ESI facilitates the gentle transfer of the intact cation from the condensed phase to the gas phase with minimal fragmentation. The process involves creating a fine spray of charged droplets from a solution of the analyte. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of the analyte ions into the gas phase. For 1-Dodecanaminium, N,N,N-tridodecyl-, ESI would be expected to produce a strong signal corresponding to the molecular ion. ESI is readily coupled with liquid chromatography, enabling the separation of the target compound from complex mixtures prior to detection. acs.orgrsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI) offers a powerful alternative, especially for high-throughput screening and the analysis of samples that are difficult to dissolve. creative-proteomics.comresearchgate.net In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase. While ESI is often preferred for quantitative applications due to its stability and coupling with LC, MALDI can be advantageous for its speed and tolerance to some sample contaminants. nih.gov

A comparison of key features of ESI and MALDI for the analysis of 1-Dodecanaminium, N,N,N-tridodecyl- is presented below.

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Sample State | Liquid solution | Solid (co-crystallized with matrix) |

| Ionization Process | Desolvation of charged droplets | Laser-induced desorption and ionization |

| Typical Analytes | Soluble, polar, and ionic compounds | Wide range, including high molecular weight and less soluble compounds |

| Coupling | Easily coupled with Liquid Chromatography (LC) | Can be coupled with LC, but more commonly used for direct analysis |

| Throughput | Moderate, dependent on LC run time | High, suitable for rapid screening |

| Fragmentation | Generally soft, minimal fragmentation | Also a soft technique, but some laser-induced fragmentation can occur |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org For 1-Dodecanaminium, N,N,N-tridodecyl-, an MS/MS experiment would involve selecting the precursor ion (the intact molecular ion) and subjecting it to collision-induced dissociation (CID). nih.gov

The fragmentation of quaternary ammonium (B1175870) salts is well-characterized and typically proceeds through charge-remote or charge-directed pathways. nih.gov For a large, symmetrical quaternary ammonium ion like 1-Dodecanaminium, N,N,N-tridodecyl-, the primary fragmentation pathways are expected to involve the neutral loss of one of the dodecyl chains as dodecene, leading to the formation of a tertiary amine. Subsequent fragmentation events could involve the further loss of the remaining alkyl chains.

Expected Fragmentation Pathways for 1-Dodecanaminium, N,N,N-tridodecyl-

Precursor Ion: [C₄₈H₁₀₀N]⁺

Primary Fragmentation: Loss of dodecene (C₁₂H₂₄) to form tridodecylamine (B85476).

Secondary Fragmentation: Further loss of dodecyl radicals or dodecene from the resulting fragment ions.

A hypothetical fragmentation table for 1-Dodecanaminium, N,N,N-tridodecyl- is provided below.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 691.78 | Loss of Dodecene | 523.63 | C₁₂H₂₄ |

| 523.63 | Loss of Dodecene | 355.48 | C₁₂H₂₄ |

| 355.48 | Loss of Dodecene | 187.33 | C₁₂H₂₄ |

Advanced Chromatographic Separation Techniques

Due to the complexity of research matrices, chromatographic separation is essential prior to the detection and quantification of 1-Dodecanaminium, N,N,N-tridodecyl-. The choice of chromatographic technique depends on the nature of the sample and the analytical objectives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the premier technique for the analysis of quaternary ammonium compounds in complex mixtures. nih.govrsc.orgnih.gov For 1-Dodecanaminium, N,N,N-tridodecyl-, reversed-phase liquid chromatography (RPLC) would be a common approach. Given the compound's very high hydrophobicity due to the four long dodecyl chains, a C18 column or a column with an even longer alkyl chain (e.g., C30) would be necessary to achieve adequate retention and separation from less hydrophobic components. acs.org

The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with an acidic modifier like formic acid to improve peak shape and ionization efficiency in the ESI source. acs.orgrsc.org A gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, would be employed to elute the highly retained 1-Dodecanaminium, N,N,N-tridodecyl-.

A typical LC-MS method for the analysis of long-chain quaternary ammonium compounds is outlined in the table below.

| Parameter | Condition |

| LC Column | C18 or C30, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 100% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Detector | High-Resolution Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full Scan and Tandem MS (MS/MS) |

Gas Chromatography (GC) Derivatization Methods

Direct analysis of 1-Dodecanaminium, N,N,N-tridodecyl- by gas chromatography (GC) is not feasible due to its non-volatile and ionic nature. american.edu However, derivatization techniques can be employed to convert the analyte into a volatile form suitable for GC analysis. One common approach for quaternary ammonium compounds is in-situ pyrolysis in a hot GC injection port, which leads to a Hofmann elimination reaction. american.edunih.gov This process would decompose 1-Dodecanaminium, N,N,N-tridodecyl- into a tertiary amine (tridodecylamine) and an alkene (dodecene), which are both amenable to GC separation. american.edu

Another strategy involves derivatization reactions to replace the charged quaternary ammonium group with a less polar, more volatile functional group. gcms.czsigmaaldrich.com However, for a large and sterically hindered molecule like 1-Dodecanaminium, N,N,N-tridodecyl-, finding a suitable derivatization agent and reaction conditions that proceed with high efficiency can be challenging.

Ion Chromatography for Quaternary Ammonium Species

Ion chromatography (IC) is a powerful technique for the separation and determination of ionic species. nih.govshodex.de For the analysis of 1-Dodecanaminium, N,N,N-tridodecyl-, cation-exchange chromatography would be the method of choice. In this technique, the stationary phase consists of a resin with negatively charged functional groups that can reversibly bind with the positively charged quaternary ammonium cation. thermofisher.com

The separation is achieved by eluting the sample through the column with a mobile phase containing competing cations (the eluent). The retention time of 1-Dodecanaminium, N,N,N-tridodecyl- would depend on its affinity for the stationary phase relative to the eluent cations. Due to its large size and single charge, it may exhibit unique retention behavior compared to smaller, more highly charged cations. Detection in IC is typically performed using a conductivity detector, often with a suppressor to reduce the background conductivity of the eluent and enhance the signal of the analyte. shodex.dethermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the molecular structure, conformation, and dynamics of 1-Dodecanaminium, N,N,N-tridodecyl- in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR methods provide detailed information about the connectivity of atoms and their spatial relationships.

1D and 2D NMR Techniques (e.g., COSY, HSQC, NOESY)

One-dimensional ¹H and ¹³C NMR spectra offer initial structural verification by identifying the chemical environments of the hydrogen and carbon atoms within the molecule. However, due to the repetitive nature of the dodecyl chains, significant signal overlap can occur in 1D spectra, necessitating the use of 2D NMR techniques for unambiguous assignments. dannalab.com

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For 1-Dodecanaminium, N,N,N-tridodecyl-, COSY spectra would reveal correlations between adjacent methylene (B1212753) protons along the alkyl chains, aiding in the assignment of these overlapping signals. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly bonded to a heteronucleus, most commonly ¹³C. wikipedia.org This technique is invaluable for assigning the carbon signals of the dodecyl chains by correlating them to their attached protons. nih.gov Multiplicity-edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are in close spatial proximity, regardless of whether they are connected through chemical bonds. wikipedia.org For 1-Dodecanaminium, N,N,N-tridodecyl-, NOESY can provide insights into the conformational arrangement of the dodecyl chains in solution, including interactions between protons on different chains, which can indicate folding or aggregation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Long-Chain Tetraalkylammonium Salt in CDCl₃.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹H-¹³C) |

| N-C H₂- | 3.2 - 3.4 (triplet) | 58 - 60 | H(N-CH₂-CH₂) | C(N-CH₂-), H(N-CH₂-) |

| N-CH₂-C H₂- | 1.6 - 1.8 (multiplet) | 26 - 28 | H(N-CH₂-), H(-CH₂-CH₂-) | C(N-CH₂-CH₂-), H(N-CH₂-CH₂-) |

| -(C H₂)₉- | 1.2 - 1.4 (multiplet) | 29 - 32 | H(adjacent CH₂) | C(-(CH₂)₉-), H(-(CH₂)₉-) |

| -C H₂-CH₃ | 1.2 - 1.4 (multiplet) | 22 - 24 | H(-CH₂-CH₃), H(-CH₂-C H₂-CH₃) | C(-CH₂-CH₃), H(-CH₂-CH₃) |

| -CH₂-C H₃ | 0.8 - 0.9 (triplet) | 13 - 15 | H(-CH₂-CH₃) | C(-CH₂-CH₃), H(-CH₂-CH₃) |

Note: The data in this table is representative and intended for illustrative purposes. Actual chemical shifts can vary based on solvent, concentration, and temperature.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Behavior

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. rsc.org This method is particularly well-suited for studying the aggregation behavior of surfactants like 1-Dodecanaminium, N,N,N-tridodecyl- in solution. researchgate.net

In a DOSY experiment, a series of NMR spectra are acquired with varying magnetic field gradient strengths. The signal intensity of each species attenuates at a rate proportional to its diffusion coefficient. Larger molecules and aggregates diffuse more slowly and thus exhibit a more rapid signal decay with increasing gradient strength. nih.gov

By analyzing the diffusion coefficients, it is possible to distinguish between monomeric, dimeric, and higher-order aggregates of 1-Dodecanaminium, N,N,N-tridodecyl-. researchgate.net This information is crucial for understanding the concentration-dependent self-assembly of the compound into micelles or other supramolecular structures. The diffusion coefficient can also be correlated with the molecular weight and size of the aggregates. rsc.org

Table 2: Illustrative DOSY NMR Data for a Long-Chain Quaternary Ammonium Salt at Different Concentrations.

| Concentration | Species | Diffusion Coefficient (D) (m²/s) | Estimated Hydrodynamic Radius (nm) |

| Low Concentration | Monomer | 5.0 x 10⁻¹⁰ | 0.8 |

| High Concentration | Monomer | 5.0 x 10⁻¹⁰ | 0.8 |

| High Concentration | Micellar Aggregate | 1.2 x 10⁻¹⁰ | 3.5 |

Note: The data presented is hypothetical and serves to illustrate the principles of DOSY in studying aggregation. Actual values will depend on the specific experimental conditions.

Microscopic and Scattering Techniques for Self-Assembled Structure Characterization

Microscopic and scattering techniques provide direct visualization and structural information about the self-assembled architectures of 1-Dodecanaminium, N,N,N-tridodecyl- at the nanoscale.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques for visualizing the morphology of self-assembled structures. researchgate.net For the analysis of 1-Dodecanaminium, N,N,N-tridodecyl-, samples are typically prepared by depositing a dilute solution onto a substrate and allowing the solvent to evaporate.

TEM provides high-resolution, two-dimensional projection images of the sample. It is particularly useful for observing the size, shape, and internal structure of individual nanoparticles or aggregates, such as micelles or vesicles, formed by the self-assembly of the quaternary ammonium salt. researchgate.netmdpi.com

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS)

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are non-destructive techniques that provide structural information about materials on a length scale of approximately 1 to 100 nanometers. researchgate.net These methods are ideal for characterizing the size, shape, and aggregation number of micelles and other self-assembled structures of 1-Dodecanaminium, N,N,N-tridodecyl- in solution. uni-saarland.deresearchgate.net

In a SAXS experiment, a beam of X-rays is passed through the sample, and the scattered X-rays are detected at very small angles. The scattering pattern is related to the electron density fluctuations within the sample. researchgate.net Analysis of the SAXS data can yield parameters such as the radius of gyration, the shape of the scattering particles (e.g., spherical, ellipsoidal, cylindrical), and the inter-particle interactions. dannalab.com

SANS is a similar technique that uses a beam of neutrons instead of X-rays. researchgate.net A key advantage of SANS is the ability to use contrast variation by employing deuterated solvents. This allows for the selective highlighting of different parts of the self-assembled structure, such as the hydrophobic core versus the hydrophilic shell of a micelle. researchgate.net

Table 3: Representative SAXS/SANS Data for Micellar Solutions of a Long-Chain Tetraalkylammonium Salt.

| Parameter | SAXS | SANS |

| Aggregation Number (N_agg) | 60 - 80 | 65 - 85 |

| Micelle Core Radius (nm) | 1.8 - 2.2 | 1.9 - 2.3 |

| Micelle Shell Thickness (nm) | 0.5 - 0.7 | 0.6 - 0.8 |

| Overall Micelle Shape | Prolate Ellipsoid | Prolate Ellipsoid |

Note: This table contains representative data to illustrate the type of information obtained from SAXS and SANS experiments. The specific values are dependent on the compound and experimental conditions.

Atomic Force Microscopy (AFM) for Surface Morphologies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces at the nanometer scale. nih.gov It is particularly useful for characterizing the morphology of adsorbed layers and self-assembled structures of 1-Dodecanaminium, N,N,N-tridodecyl- on various substrates. nih.gov

In AFM, a sharp tip mounted on a flexible cantilever is scanned across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical image. nih.gov AFM can be operated in different modes, such as contact mode or tapping mode, to obtain information about not only the surface topography but also properties like adhesion and elasticity. nih.gov This technique is invaluable for studying the formation of self-assembled monolayers and the structure of more complex surface aggregates. nih.gov

Environmental Remediation Research and Sustainability Studies of 1 Dodecanaminium, N,n,n Tridodecyl

Biodegradation Pathways and Mechanisms in Controlled Laboratory Ecosystems

The persistence and ultimate fate of QACs in the environment are largely governed by their susceptibility to microbial degradation. nih.gov Research into the biodegradation of these compounds provides crucial insights into their environmental impact and the potential for natural attenuation or engineered bioremediation strategies.

Microbial Degradation Studies in Defined Cultures

The biodegradation of QACs is influenced by their chemical structure and the metabolic capabilities of the microbial communities present. nih.govresearchgate.net Studies on various QACs, such as benzalkonium chlorides (BACs), have revealed that certain microbial genera, particularly Pseudomonas, are capable of utilizing these compounds as a sole carbon and energy source under aerobic conditions. researchgate.nethanze.nl The degradation process often begins with the dealkylation or debenzylation of the QAC molecule, a critical first step that significantly reduces its toxicity. researchgate.netasm.org For instance, the initial cleavage of the benzyl (B1604629) group from BACs results in a product that is 500 times less toxic. researchgate.nethanze.nlasm.org

| Quaternary Ammonium (B1175870) Compound | Degrading Microorganism(s) | Key Degradation Step | Reference |

| Benzalkonium Chlorides (BACs) | Pseudomonas sp. | Dealkylation (cleavage of the benzyl group) | researchgate.nethanze.nl |

| Dodecyltrimethylammonium (B156365) bromide | Rhodococcus rhodochrous | ω-oxidation of the alkyl chain | researchgate.net |

This table presents data on analogous compounds to infer potential degradation pathways for 1-Dodecanaminium, N,N,N-tridodecyl-.

Identification of Biodegradation Metabolites in Research Systems

The elucidation of biodegradation pathways relies on the identification of intermediate and final metabolites. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. researchgate.netnih.gov For BACs, studies have identified a series of metabolites resulting from the initial dealkylation followed by further oxidation of the alkyl chain. researchgate.netau.dk These pathways can involve ω-oxidation, followed by β-oxidation, which progressively shortens the alkyl chain. researchgate.net

In the case of 1-Dodecanaminium, N,N,N-tridodecyl-, a hypothetical degradation pathway would likely involve the sequential cleavage of the dodecyl chains, leading to the formation of tridodecylamine (B85476), didodecylamine, and ultimately dodecylamine, along with the corresponding aldehydes and carboxylic acids from the cleaved alkyl chains. The complete mineralization to carbon dioxide and water would represent the final step of biodegradation.

| Parent Compound | Identified Metabolite(s) | Analytical Technique(s) | Reference |

| 1-butyl-3-methylimidazolium chloride (BMIMCl) | Various intermediates identified | 1H-NMR spectroscopy, Mass spectrometry | nih.gov |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) | Nitrite, nitrous oxide, ammonia, formaldehyde | LC-MS, GC/MS | nih.gov |

| Benzalkonium Chlorides (BAC-12 and BAC-14) | 42 metabolites identified, including products of ω-oxidation and β-oxidation | High-resolution mass spectrometry | researchgate.netau.dk |

This table showcases metabolites identified from other complex organic compounds, providing a framework for potential metabolites of 1-Dodecanaminium, N,N,N-tridodecyl-.

Adsorption and Sequestration Studies in Model Environmental Systems

The transport and bioavailability of QACs in the environment are significantly affected by their tendency to adsorb to solid particles. nih.gov Understanding these adsorption processes is crucial for predicting their environmental distribution and for developing effective remediation technologies.

Sorption to Natural and Engineered Sorbents

QACs, being cationic surfactants, exhibit a strong affinity for negatively charged surfaces such as clays (B1170129), sediments, and organic matter. nih.govresearchgate.net This sorption can reduce their concentration in the aqueous phase, thereby limiting their bioavailability and potential toxicity. However, it can also lead to their accumulation in soils and sediments, creating a long-term reservoir of contamination. nih.gov Studies on the adsorption of dodecyltrimethylammonium ions onto smectite clays have shown that the amount of adsorption is related to the cation exchange capacity (CEC) of the clay. researchgate.net

For 1-Dodecanaminium, N,N,N-tridodecyl-, its large, hydrophobic alkyl chains would likely lead to strong partitioning onto organic-rich matrices and mineral surfaces. The efficiency of natural attenuation through sorption would depend on the specific characteristics of the soil or sediment, including its organic carbon content, clay mineralogy, and pH.

| Sorbent Material | Adsorbed Quaternary Ammonium Compound | Key Finding | Reference |

| Smectite (Kunipia F) | n-dodecyltrimethylammonium | Adsorption amount was close to the cation exchange capacity (CEC) of the smectite. | researchgate.net |

| Synthetic Fluorotetrasilicic Mica (TSM) | n-dodecyltrimethylammonium | Only partial replacement of inorganic ions by the organic ions, even with excess surfactant. | researchgate.net |

| Activated Sludge | Polydiallyldimethylammonium chloride (PDM) | Sorption to sludge was a significant removal mechanism. | nih.gov |

This table illustrates the sorption behavior of other QACs on various materials, suggesting the potential interactions of 1-Dodecanaminium, N,N,N-tridodecyl- with environmental solids.

Development of Advanced Sorbents for Research Applications

To enhance the removal of QACs from contaminated water, researchers are developing advanced sorbent materials. These materials are designed to have high surface areas and specific functional groups that can effectively bind QACs. Examples include modified clays, zeolites, and synthetic polymers. nih.gov For instance, polymeric adsorbents functionalized with aminobenzoic groups have shown promise in adsorbing various organic pollutants. nih.gov The development of such sorbents is crucial for designing efficient water treatment systems for the removal of persistent QACs.

The design of a specific sorbent for 1-Dodecanaminium, N,N,N-tridodecyl- would likely focus on materials with a high degree of hydrophobicity and a porous structure that can accommodate the large size of the molecule.

Photodegradation Mechanisms under Controlled Laboratory Conditions and Advanced Oxidation Processes

In addition to biodegradation, photodegradation can be a significant removal pathway for some organic pollutants in the environment. Advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, are also being explored for the treatment of water contaminated with recalcitrant organic compounds.